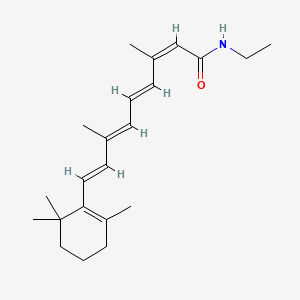
Retinamide, N-ethyl-, 13-cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Retinamide, N-ethyl-, 13-cis- is a synthetic derivative of vitamin A, specifically a retinoid. Retinoids are compounds that are structurally related to vitamin A and play crucial roles in regulating cell growth, differentiation, and apoptosis. Retinamide, N-ethyl-, 13-cis- has been studied for its potential therapeutic applications, particularly in dermatology and oncology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Retinamide, N-ethyl-, 13-cis- involves the treatment of an etheral solution of all-trans-retinoyl chloride with ethylamine at 0°C, followed by room temperature for 4 hours and reflux temperature for 2 hours. The acid chloride is prepared by treating all-trans-retinoic acid with thionyl chloride .
Industrial Production Methods: Industrial production methods for Retinamide, N-ethyl-, 13-cis- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Retinamide, N-ethyl-, 13-cis- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield retinoic acids, while reduction can produce various retinol derivatives .
Aplicaciones Científicas De Investigación
Retinamide, N-ethyl-, 13-cis- has several scientific research applications:
Chemistry: It is used as a model compound to study retinoid chemistry and reactivity.
Biology: The compound is studied for its effects on cell differentiation and apoptosis.
Medicine: Retinamide, N-ethyl-, 13-cis- is investigated for its potential in treating dermatological conditions like acne and psoriasis, as well as its anticancer properties
Industry: It is used in the formulation of skincare products and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Retinamide, N-ethyl-, 13-cis- involves binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. This binding regulates the expression of genes involved in cell growth, differentiation, and apoptosis. The compound’s effects are mediated through the activation of specific molecular pathways, including the retinoic acid signaling pathway .
Comparación Con Compuestos Similares
- All-trans-retinoic acid
- 9-cis-retinoic acid
- N-2-hydroxyethyl retinamide
- N-4-hydroxyphenyl retinamide
Comparison: Retinamide, N-ethyl-, 13-cis- is unique due to its specific isomeric form and the presence of an ethyl group. This structural difference contributes to its distinct pharmacokinetic and pharmacodynamic properties. Compared to other retinoids, Retinamide, N-ethyl-, 13-cis- exhibits reduced toxicity while retaining significant biological activity .
Propiedades
Número CAS |
75686-04-3 |
|---|---|
Fórmula molecular |
C22H33NO |
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
(2Z,4E,6E,8E)-N-ethyl-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C22H33NO/c1-7-23-21(24)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,16H,7,9,12,15H2,1-6H3,(H,23,24)/b11-8+,14-13+,17-10+,18-16- |
Clave InChI |
WKYDOCGICAMTKE-HAPIZUAHSA-N |
SMILES isomérico |
CCNC(=O)/C=C(/C)\C=C\C=C(/C)\C=C\C1=C(CCCC1(C)C)C |
SMILES canónico |
CCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane](/img/structure/B14446160.png)

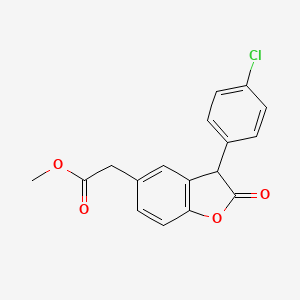
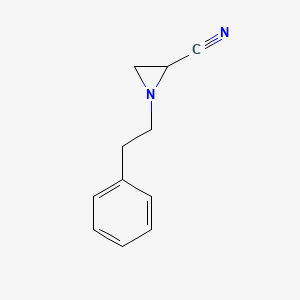
![2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol](/img/structure/B14446174.png)
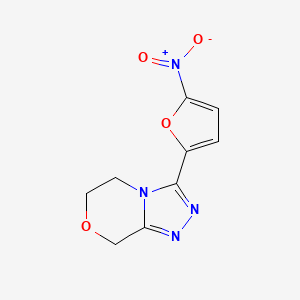
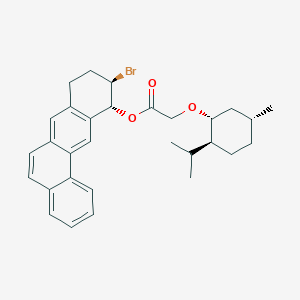
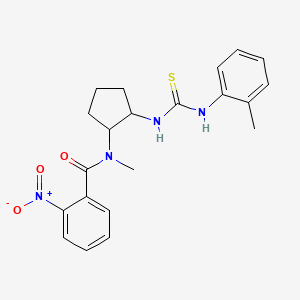

![1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one](/img/structure/B14446224.png)
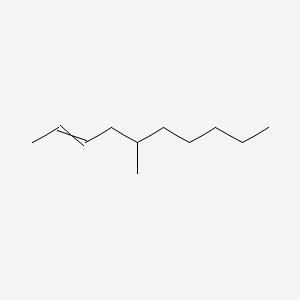
![2-[[2-[(Z)-octadec-9-enoyl]oxyacetyl]-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (Z)-octadec-9-enoate](/img/structure/B14446230.png)
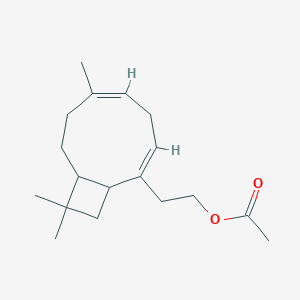
![[Piperazine-1,4-diylbis(methylenefuran-5,2-diyl)]dimethanol](/img/structure/B14446233.png)
